An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No: 1215071-12-7), a fluorinated spirocyclic amine of increasing interest in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of these properties is fundamental to predicting a compound's behavior, from its formulation and storage to its pharmacokinetic and pharmacodynamic profile.
The unique spirocyclic structure, featuring a gem-difluorinated cyclopropane ring fused to a pyrrolidine core, imparts distinct characteristics that are critical to its function as a versatile building block in the synthesis of novel therapeutics.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][3] This guide will delve into the known and predicted properties of this compound, provide standardized protocols for their experimental determination, and offer insights into the structural rationale for its behavior.
Core Molecular and Physical Properties
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a white to off-white solid under standard conditions.[4] Its core identifying information and fundamental physical properties, compiled from established chemical databases and supplier information, are summarized below.
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [5] |
| Molecular Formula | C₆H₁₀ClF₂N | [4][6] |
| Molecular Weight | 169.60 g/mol | [6] |
| Monoisotopic Mass | 169.0469833 Da | [6] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95-97% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere | [4] |
| InChI | 1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H | [4] |
| InChIKey | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [4] |
| SMILES | C1C(C1(F)F)C2CN2.Cl | [7] |
Structural Elucidation and Spectroscopic Analysis Workflow
The definitive identification and structural confirmation of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride rely on a suite of spectroscopic techniques. The following workflow outlines the standard procedures for acquiring and interpreting the necessary data.
Caption: Standard workflow for the structural elucidation of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and connectivity of fluorine atoms.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the pyrrolidine and cyclopropane rings. The proximity of the electronegative fluorine atoms and the nitrogen atom will deshield adjacent protons, shifting their signals downfield.
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¹³C NMR: The carbon spectrum will be characterized by signals for the four distinct carbon environments. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to C-F coupling and will be significantly shifted downfield.
-
¹⁹F NMR: The fluorine NMR will provide a definitive confirmation of the gem-difluoro moiety, likely showing a single resonance.
Exemplary Protocol for NMR Analysis:
-
Accurately weigh approximately 5-10 mg of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and assign the chemical shifts by analyzing coupling patterns and, if necessary, conducting 2D NMR experiments (e.g., COSY, HSQC).
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
Predicted Mass Spectrometry Data: PubChem provides predicted collision cross-section (CCS) values for various adducts of the free base, which can be a useful reference for experimental data.[7] For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is expected to show a prominent ion for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular formula C₆H₁₀F₂N⁺.
-
Expected [M+H]⁺ (monoisotopic): 134.07759 Da[7]
Exemplary Protocol for ESI-MS Analysis:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Compare the observed accurate mass of the parent ion with the theoretical mass to confirm the elemental composition.
Solubility and Acidity (pKa)
The solubility and pKa are critical parameters for drug development, influencing absorption, distribution, and formulation.
Solubility Profile
As a hydrochloride salt, the compound is expected to have good aqueous solubility. The presence of the fluorinated alkyl portion may also confer some solubility in organic solvents.
Exemplary Protocol for Thermodynamic Solubility Assessment:
-
Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibrate the slurry at a constant temperature (e.g., 25°C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Acidity Constant (pKa)
The pKa of the secondary amine is a key determinant of the compound's charge state at physiological pH. The presence of the electron-withdrawing difluoromethyl group on the adjacent cyclopropane ring is expected to lower the basicity (and thus the pKa) of the pyrrolidine nitrogen compared to a non-fluorinated analogue.
Caption: Influence of the gem-difluoro group on the pKa of the azaspiro nitrogen.
Exemplary Protocol for pKa Determination (Potentiometric Titration):
-
Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The pKa can be determined from the midpoint of the relevant buffer region in the titration curve.
Stability Considerations
The chemical stability of a drug candidate is paramount. The gem-difluoro group on the cyclopropane ring is generally considered to be a highly stable moiety. However, the overall stability of the molecule can be influenced by factors such as pH and temperature. Some fluorinated N-alkylamines have shown unexpected instability under mild aqueous conditions, leading to intramolecular cyclization.[9] Therefore, forced degradation studies are essential.
Exemplary Protocol for Forced Degradation Study:
-
Prepare solutions of the compound in various media: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂).
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.
-
Analyze the samples at various time points by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradants using LC-MS/MS to elucidate their structures.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
References
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Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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PubChemLite. (n.d.). 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved January 5, 2026, from [Link]
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MySkinRecipes. (n.d.). 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved January 5, 2026, from [Link]
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El-Gazzar, M. G., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Gouverneur, V. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5789. [Link]
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MySkinRecipes. (n.d.). 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of compound 1. Retrieved January 5, 2026, from [Link]
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